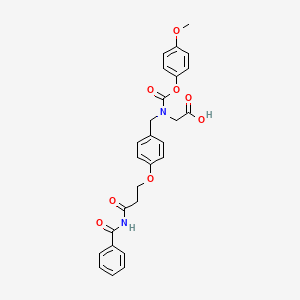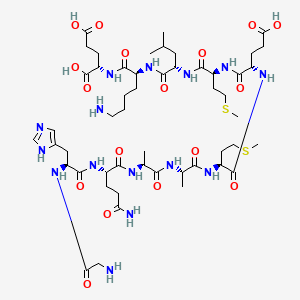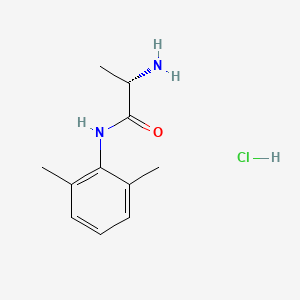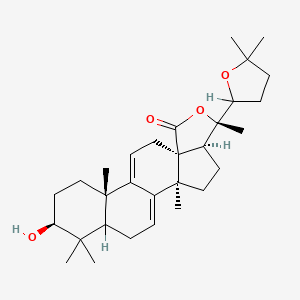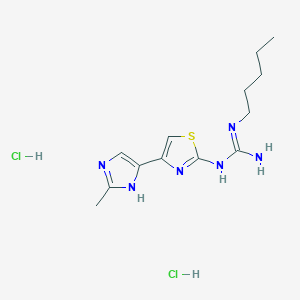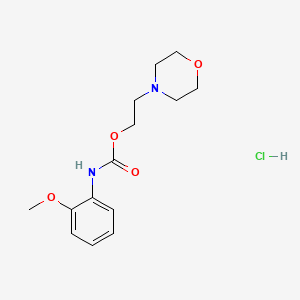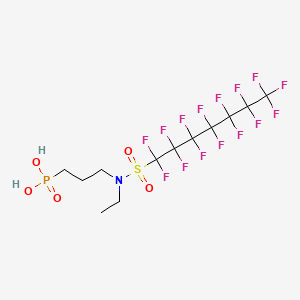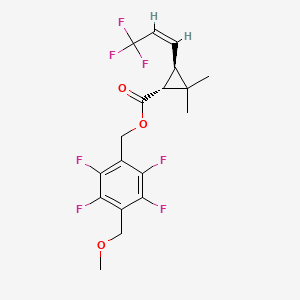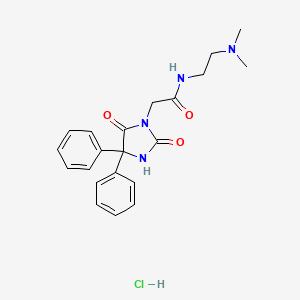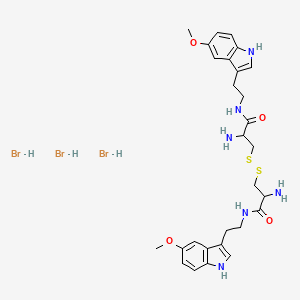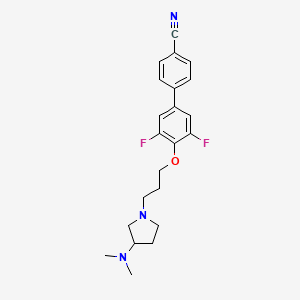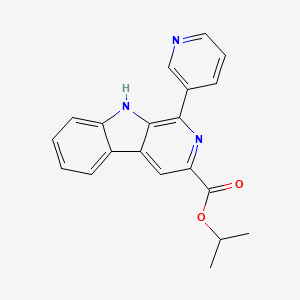
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its unique structure, which includes both pyridine and indole moieties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine derivative.
Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) are crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it is studied for its potential interactions with various biomolecules. Its ability to intercalate with DNA makes it a candidate for studying genetic regulation and mutation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the development of new materials.
作用機序
The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. It can intercalate with DNA, disrupting the normal function of genetic material. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
9H-Pyrido(3,4-b)indole: Lacks the carboxylic acid and ester groups.
1-(3-Pyridinyl)-1-methylethyl ester: Lacks the indole ring.
3-Carboxylic acid derivatives: Various derivatives with different ester groups.
Uniqueness
The uniqueness of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, 1-(3-pyridinyl)-, 1-methylethyl ester lies in its combined structure of pyridine and indole rings along with the ester functional group. This combination provides unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
119377-13-8 |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC名 |
propan-2-yl 1-pyridin-3-yl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H17N3O2/c1-12(2)25-20(24)17-10-15-14-7-3-4-8-16(14)22-19(15)18(23-17)13-6-5-9-21-11-13/h3-12,22H,1-2H3 |
InChIキー |
APUXVBZHPLBCKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


